molecular formula C21H18N4O3S B5186175 N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide

N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide

Cat. No. B5186175
M. Wt: 406.5 g/mol
InChI Key: FLYJQQMLYRWBSQ-UHFFFAOYSA-N
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Description

Sulfonamide compounds, including those with quinoxalinyl and hydroxyphenyl groups, are known for their diverse biological activities and potential in drug development. These compounds have been studied extensively for their antitumor properties and mechanisms of action within cellular processes.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various chemical reactions, including condensation and cyclization processes. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates involves DCC coupling method and azide coupling method, demonstrating the complexity and versatility of synthetic approaches for these compounds (Fathalla, 2015).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide compounds, including X-ray crystallography and NMR spectroscopy, reveals detailed insights into their geometry and electronic structure. Such studies facilitate the understanding of their biological activity and interaction with biological targets.

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including N-alkylation and aminohydroxylation, which are crucial for the synthesis of more complex derivatives with enhanced biological activities. These reactions are essential for modifying the chemical structure to improve pharmacological properties (Hamasharif et al., 2017).

properties

IUPAC Name

N-[3-(3-hydroxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-14-9-11-17(12-10-14)29(27,28)25-21-20(22-15-5-4-6-16(26)13-15)23-18-7-2-3-8-19(18)24-21/h2-13,26H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYJQQMLYRWBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-hydroxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

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